3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves multiple stepsCommon reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: Shares the piperidinylpropyl group but lacks the triazolopyrimidine core.
Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids: Similar pyrimidine structure but different substituents.
Uniqueness
The uniqueness of 3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C23H29N9O |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[1-(3-piperidin-4-ylpropyl)pyrazol-3-yl]triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C23H29N9O/c1-2-33-19-7-5-18(6-8-19)32-22-20(28-30-32)16-25-23(27-22)26-21-11-15-31(29-21)14-3-4-17-9-12-24-13-10-17/h5-8,11,15-17,24H,2-4,9-10,12-14H2,1H3,(H,25,26,27,29) |
InChI Key |
ZIIINVWYHBUFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)NC4=NN(C=C4)CCCC5CCNCC5 |
Origin of Product |
United States |
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